N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,5-dimethoxybenzamide

Description

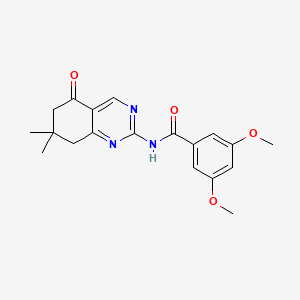

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,5-dimethoxybenzamide is a quinazolinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 7,7-dimethyl substitution on the tetrahydroquinazolinone moiety and a 3,5-dimethoxybenzamide group at position 2.

Properties

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-19(2)8-15-14(16(23)9-19)10-20-18(21-15)22-17(24)11-5-12(25-3)7-13(6-11)26-4/h5-7,10H,8-9H2,1-4H3,(H,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCURJDDDAQLQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC(=CC(=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

Introduction of the Dimethoxybenzamide Moiety: This step involves the coupling of the quinazolinone core with a dimethoxybenzamide derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O2 |

| Molecular Weight | 275.35 g/mol |

| CAS Number | Not specified |

The structure includes a quinazoline moiety, which is commonly associated with various biological activities including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes the formation of the quinazoline core followed by functionalization to introduce the dimethoxybenzamide group.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Enzyme inhibition is a critical mechanism for many therapeutic agents. The compound's ability to bind to specific enzymes could provide insights into its role in modulating biological pathways relevant to diseases.

Case Studies and Research Findings

- Study on Quinazoline Derivatives : A study synthesized several quinazoline derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications at specific positions significantly influenced activity levels—suggesting potential for this compound to exhibit similar effects .

- Mechanism of Action : Investigations into the mechanism of action revealed that quinazoline derivatives could interact with cellular receptors and enzymes that regulate cell proliferation and apoptosis. This interaction often leads to altered signaling pathways that promote cancer cell death .

- Preclinical Studies : Preclinical studies focusing on related compounds have shown anti-inflammatory effects as well as the ability to inhibit key pathways involved in tumor progression. These findings suggest that this compound may also possess similar therapeutic potential .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Quinazolinone Derivatives

Key Observations:

Core Substituents :

- The 7,7-dimethyl groups in the target compound enhance steric bulk and lipophilicity compared to the 7-(4-methylphenyl) substituent in ’s analog . This difference may influence membrane permeability and binding affinity in biological systems.

- In contrast, thioxothiazolidin-3-yl derivatives (e.g., compounds 6m, 6n, 6o) feature sulfur-containing moieties, which introduce distinct electronic effects (e.g., polarizability) compared to the benzamide group .

Benzamide Modifications: The 3,5-dimethoxy substitution on the benzamide group (target compound) likely improves solubility in polar solvents compared to non-polar substituents. This contrasts with compound 5d’s 3-methoxyphenyl formimidate group, which includes a cyano (C≡N) functionality (IR peak at 2212 cm⁻¹) that may enhance electrophilic reactivity .

Similar trends may apply to the target compound, though experimental data are lacking .

Crystallographic and Supramolecular Features

- The chromene derivative in , while structurally distinct, shares a 7,7-dimethyl-5-oxo-tetrahydro ring system. Its crystal packing involves N–H⋯N and C–H⋯π interactions, forming a 3D network .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.